(E)-1-(1-Benzyl-1H-imidazol-2-yl)-N-phenylmethanimine
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Overview
Description
N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline is a compound that features an imidazole ring, a benzyl group, and an aniline moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline typically involves the condensation of benzyl imidazole with aniline under specific conditions. One common method involves refluxing the reactants in ethanol and dimethylformamide (DMF) to facilitate the reaction . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance efficiency and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Scientific Research Applications
N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-2-methylimidazole
- 1-Benzyl-4-nitroimidazole
- 1-Benzyl-5-chloroimidazole
Uniqueness
N-((1-Benzyl-1H-imidazol-2-yl)methylene)aniline is unique due to its specific combination of an imidazole ring, benzyl group, and aniline moiety. This structure imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives .
Properties
CAS No. |
13750-77-1 |
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Molecular Formula |
C17H15N3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-(1-benzylimidazol-2-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C17H15N3/c1-3-7-15(8-4-1)14-20-12-11-18-17(20)13-19-16-9-5-2-6-10-16/h1-13H,14H2 |
InChI Key |
VTGGZTHWQWXYCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2C=NC3=CC=CC=C3 |
Origin of Product |
United States |
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